![molecular formula C16H16O2 B7962690 Methyl 2-[4-(4-methylphenyl)phenyl]acetate](/img/structure/B7962690.png)
Methyl 2-[4-(4-methylphenyl)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(4-methylphenyl)phenyl]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its aromatic structure, which includes a methyl group attached to a phenyl ring, further connected to another phenyl ring through an acetate linkage.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-[4-(4-methylphenyl)phenyl]acetate can be synthesized through various methods. One common approach involves the esterification of 4-(4-methylphenyl)phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
化学反应分析
Types of Reactions
Methyl 2-[4-(4-methylphenyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-methylphenyl)benzoic acid.
Reduction: 4-(4-methylphenyl)phenylmethanol.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
Methyl 2-[4-(4-methylphenyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism by which Methyl 2-[4-(4-methylphenyl)phenyl]acetate exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate biochemical pathways. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)acetate
- Methyl 2-(4-methoxyphenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
Uniqueness
Methyl 2-[4-(4-methylphenyl)phenyl]acetate is unique due to the presence of two phenyl rings connected through an acetate linkage, with a methyl group on one of the phenyl rings. This structure imparts distinct chemical and physical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various applications.
属性
IUPAC Name |
methyl 2-[4-(4-methylphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-16(17)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYJJYHVWVPXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B7962612.png)
![Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate](/img/structure/B7962615.png)
![Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7962623.png)
![Methyl 2-[4-(3-fluorophenyl)phenyl]acetate](/img/structure/B7962632.png)
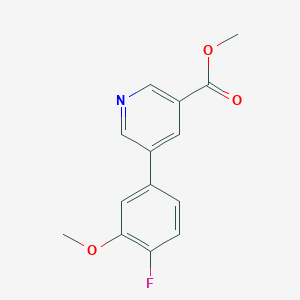
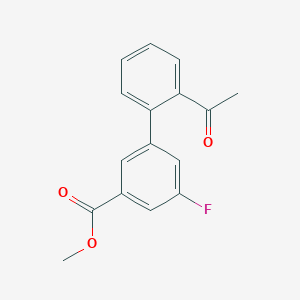
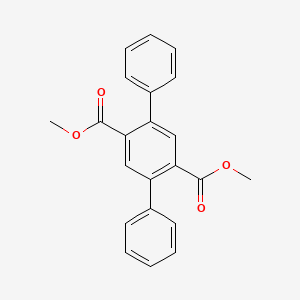
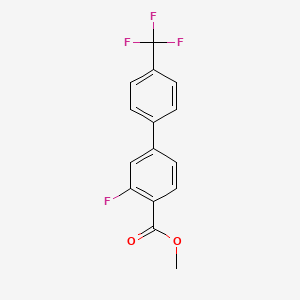
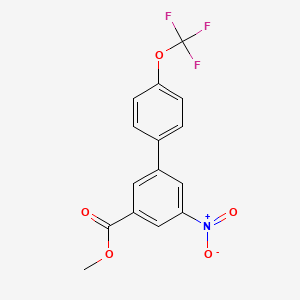
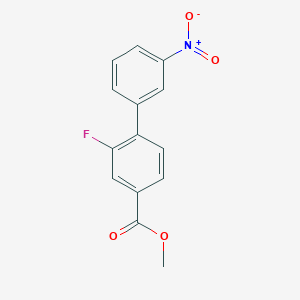
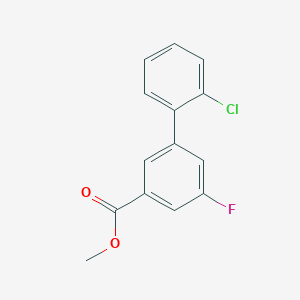
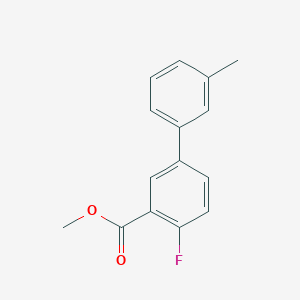
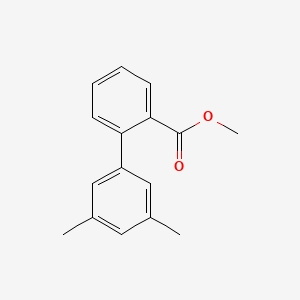
![Methyl 2-{4-[(methoxycarbonyl)amino]phenyl}benzoate](/img/structure/B7962712.png)
